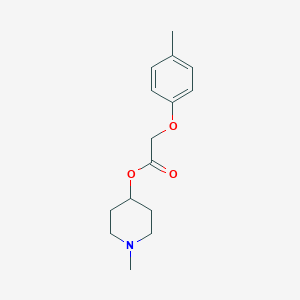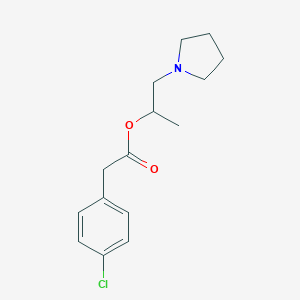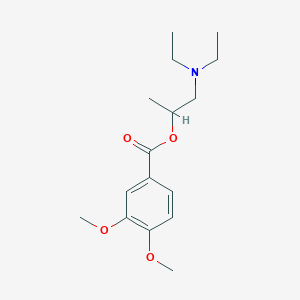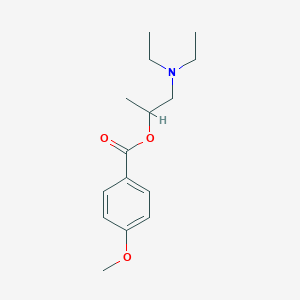
2-piperidin-1-ylethyl 9H-xanthene-9-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-piperidin-1-ylethyl 9H-xanthene-9-carboxylate is a chemical compound that belongs to the xanthene family. It is also known as 9-xanthenylmethyl-piperidine or XMP. This compound has gained significant attention due to its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
The mechanism of action of 2-piperidin-1-ylethyl 9H-xanthene-9-carboxylate involves the binding of the compound to the dopamine D3 receptor. This binding prevents the activation of the receptor by dopamine, which leads to a decrease in the activity of the dopamine pathway. This decrease in dopamine activity is thought to be responsible for the compound's effects on behaviors related to drug addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and addiction. This compound has also been shown to decrease the rewarding effects of drugs such as cocaine and morphine.
実験室実験の利点と制限
One of the main advantages of 2-piperidin-1-ylethyl 9H-xanthene-9-carboxylate is its high selectivity for the dopamine D3 receptor. This selectivity allows researchers to study the specific effects of dopamine D3 receptor antagonists on behaviors related to drug addiction. However, one of the limitations of this compound is its relatively low potency compared to other dopamine D3 receptor antagonists.
将来の方向性
There are a number of future directions for research on 2-piperidin-1-ylethyl 9H-xanthene-9-carboxylate. One direction is to study the effects of this compound on other neurotransmitter systems, such as the serotonin and glutamate systems. Another direction is to study the effects of this compound on behaviors related to other psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to optimize the synthesis of this compound to increase its potency and selectivity.
合成法
The synthesis of 2-piperidin-1-ylethyl 9H-xanthene-9-carboxylate involves the reaction between 9-xanthenylmethyl chloride and piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or tetrahydrofuran. The product is then purified using column chromatography to obtain a pure compound.
科学的研究の応用
2-piperidin-1-ylethyl 9H-xanthene-9-carboxylate has been extensively used in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of mood, reward, and addiction. This compound has also been used to study the effects of dopamine D3 receptor antagonists on behaviors related to drug addiction.
特性
分子式 |
C21H23NO3 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
2-piperidin-1-ylethyl 9H-xanthene-9-carboxylate |
InChI |
InChI=1S/C21H23NO3/c23-21(24-15-14-22-12-6-1-7-13-22)20-16-8-2-4-10-18(16)25-19-11-5-3-9-17(19)20/h2-5,8-11,20H,1,6-7,12-15H2 |
InChIキー |
OIWXVWIEJKUOQS-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
正規SMILES |
C1CCN(CC1)CCOC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[Benzyl(methyl)amino]propan-2-yl (4-chlorophenoxy)acetate](/img/structure/B294850.png)
![2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294851.png)


![2-phenoxy-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294854.png)

![2-(4-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294860.png)


![4-ethoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294863.png)
![3,4,5-trimethoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294866.png)



